2-methylallyl benzoate
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Sharma et al. (2012) involved the synthesis of novel derivatives related to 2-Methylprop-2-en-1-yl benzoate under phase transfer catalysis conditions. These compounds exhibited significant antimicrobial activity against both gram-negative and gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas diminuta, and Escherichia coli. The research also included quantitative structure-activity relationship (QSAR) studies to understand the relationship between molecular structures and their biological activity (Sharma et al., 2012).
Crystal Engineering
Johnstone et al. (2010) investigated a phase transition in a high-Z′ structure of a similar compound, methyl 2-(carbazol-9-yl)benzoate. They found that under high pressure, the compound transforms from a Z′ = 8 structure to a Z′ = 2 structure. This research provides insights into how modifications in molecular structure under varying conditions can affect the crystalline structure of compounds related to 2-Methylprop-2-en-1-yl benzoate (Johnstone et al., 2010).
Corrosion Inhibition
Arrousse et al. (2021) conducted a theoretical study on the synthesis of compounds including methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate and related esters. These compounds demonstrated significant inhibition of corrosion on mild steel in acidic media, suggesting potential applications in industrial corrosion protection (Arrousse et al., 2021).
Polymer Synthesis
Erol et al. (2021) synthesized novel methacrylate copolymers with pendant piperonyl group, including 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-oxoethyl 2-methylprop-2-enoate. The study focused on monomer reactivity ratios, thermal degradation kinetics, and biological activity, indicating potential applications in specialized polymer synthesis (Erol et al., 2021).
Mechanism of Action
Target of Action
2-Methylprop-2-en-1-yl benzoate, also known as β-Methylisoallylbenzene , is a chemical compound with a molecular weight of 132.2023 It’s structurally similar compound, 2-methyl-2-propen-1-ol (mepro), has been found to interact with hemicellulose acetylated galactoglucomannan (acggm) backbone .
Mode of Action
Mepro, a structurally similar compound, attaches to the acggm backbone, providing it with pendant sites that allow subsequent cross-linking and hydrogel formation . This suggests that 2-Methylprop-2-en-1-yl benzoate might have a similar interaction with its targets.
Biochemical Pathways
The reaction between 2-methylallyl radicals and oxygen molecules has been studied . This reaction could potentially be relevant to the biochemical pathways affected by 2-Methylprop-2-en-1-yl benzoate.
Result of Action
The interaction of mepro with acggm leads to the formation of hydrogels , suggesting that 2-Methylprop-2-en-1-yl benzoate might have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylprop-2-en-1-yl benzoate are not fully understood. It is known that the compound has a molecular weight of 132.20200 and a density of 0.901 g/mL at 25 °C
Metabolic Pathways
The metabolic pathways that 2-Methylprop-2-en-1-yl benzoate is involved in are not well-understood. It is suggested that the compound may interact with various enzymes or cofactors . It is also suggested that the compound may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Methylprop-2-en-1-yl benzoate within cells and tissues are not well-documented. It is suggested that the compound may interact with various transporters or binding proteins .
Properties
IUPAC Name |
2-methylprop-2-enyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLOHAJUXSDIGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002996 | |
Record name | 2-Methylprop-2-en-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
829-53-8 | |
Record name | NSC75471 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylprop-2-en-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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